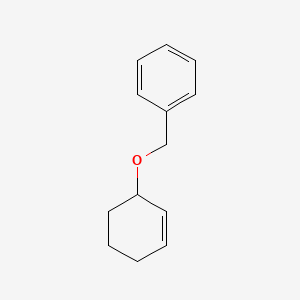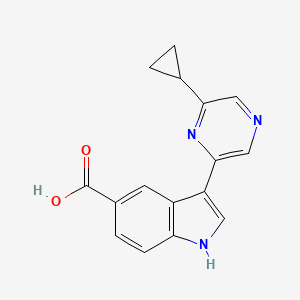![molecular formula C13H19N3O4 B8610222 tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate](/img/structure/B8610222.png)
tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate
Overview
Description
tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate is an organic compound with a complex structure that includes a pyridine ring, a carbamate group, and a methoxy(methyl)amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloropyridine with tert-butyl carbamate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxy(methyl)amine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
What sets tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired.
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10-8-9(6-7-14-10)11(17)16(4)19-5/h6-8H,1-5H3,(H,14,15,18) |
InChI Key |
RYVXZZISRJIPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)N(C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

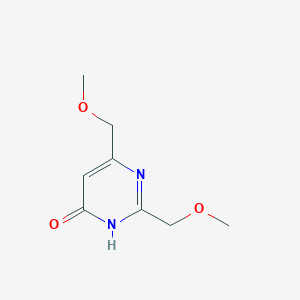
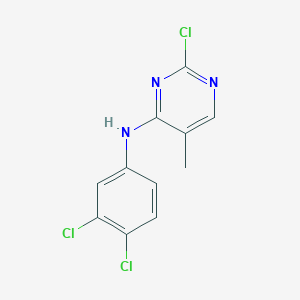
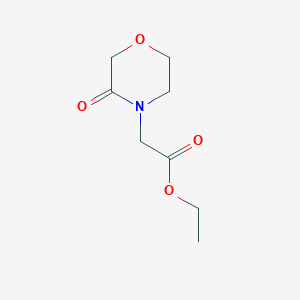
amino}piperidine-1-carboxylate](/img/structure/B8610166.png)
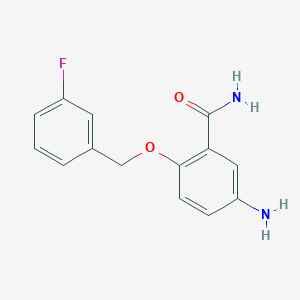
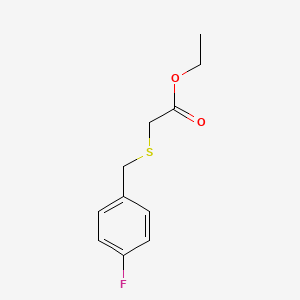

![2-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8610207.png)
